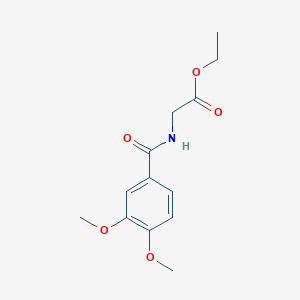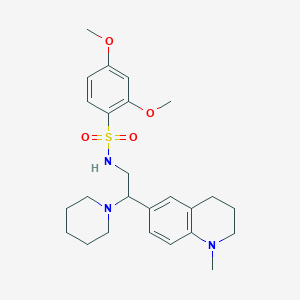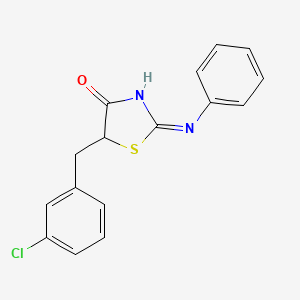![molecular formula C21H23N5O4 B2668792 Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate CAS No. 878716-20-2](/img/structure/B2668792.png)
Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methyl ester group, a purine group, an imidazole group, and a dimethylphenyl group. These groups are common in many biological molecules and pharmaceuticals, which suggests that this compound could have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and imidazole rings would likely contribute to the rigidity of the molecule, while the ester group would introduce some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would all influence its properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Luminescence Sensing
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which share structural motifs with the compound , demonstrates potential applications in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).
Catalytic Applications
The synthesis and characterization of compounds containing imidazolylidene, a moiety related to the imidazole portion of the compound , have shown applications in catalysis. For instance, silver(I) and gold(I) complexes with imidazolylidene ligands have been synthesized, indicating potential use in catalytic processes (Gaillard et al., 2009).
Molecular Interaction Studies
The study of carbene...H-D hydrogen bond coexistence with other interactions in dimers formed by imidazol-2-ylidene molecules reveals the complexity of molecular interactions. This research can shed light on the behavior of related compounds in various chemical environments, including the potential for forming stable complexes with various donors (Jabłoński, 2022).
Polymer Science
The synthesis and properties of polyimides from imidazole-blocked diisocyanates highlight the role of imidazole derivatives in the development of materials with specific characteristics. These studies point towards the use of such compounds in creating novel polymers with tailored properties (Jung & Park, 1995).
Heterogeneous Catalysis
The development of a cellulose aluminum oxide composite-supported imidazolium chloroaluminate ionic liquid as a heterogeneous catalyst demonstrates the utility of imidazolium derivatives in catalysis. This catalyst showed efficiency in Knoevenagel condensation, Michael addition, and cyclodehydration reactions, suggesting a broad range of potential applications for related compounds in catalytic processes (Boroujeni & Tahani, 2017).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate involves the condensation of 3,5-dimethylphenylacetic acid with 2,4,6-trimethylpyrimidine-5-carboxylic acid to form 6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoic acid. This intermediate is then esterified with methyl propanoate to yield the final product.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "2,4,6-trimethylpyrimidine-5-carboxylic acid", "methyl propanoate" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylacetic acid with 2,4,6-trimethylpyrimidine-5-carboxylic acid using a coupling reagent such as EDCI or DCC in the presence of a base such as DIPEA or TEA to form 6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoic acid.", "Step 2: Esterification of 6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoic acid with methyl propanoate using a condensing agent such as DCC or EDCI in the presence of a base such as DIPEA or TEA to yield Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate." ] } | |
Numéro CAS |
878716-20-2 |
Nom du produit |
Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Formule moléculaire |
C21H23N5O4 |
Poids moléculaire |
409.446 |
Nom IUPAC |
methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
InChI |
InChI=1S/C21H23N5O4/c1-12-8-13(2)10-15(9-12)26-14(3)11-25-17-18(22-20(25)26)23(4)21(29)24(19(17)28)7-6-16(27)30-5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
RXMCEINFTRUDGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2668710.png)

![1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2668715.png)
![N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2668717.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide](/img/structure/B2668718.png)
![Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B2668719.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2668720.png)

![N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2668723.png)
![N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668724.png)
![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2668726.png)

![2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2668728.png)
